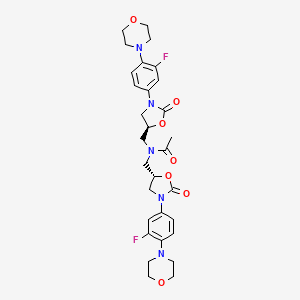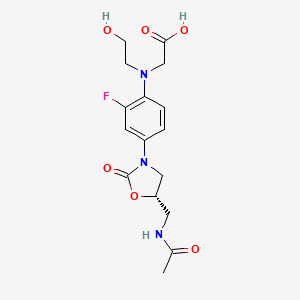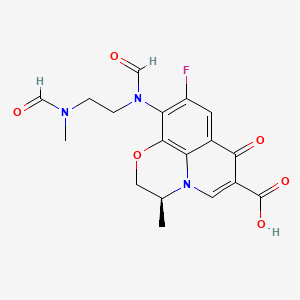
N,N'-Desethylene-N,N'-diformyl Levofloxacin
Übersicht
Beschreibung
N,N’-Desethylene-N,N’-diformyl Levofloxacin is a derivative of Levofloxacin, a fluoroquinolone antibiotic. This compound is characterized by the removal of ethylene groups and the addition of formyl groups to the parent Levofloxacin molecule. It is primarily used as a reference standard in research and analytical studies .
Wissenschaftliche Forschungsanwendungen
N,N’-Desethylene-N,N’-diformyl Levofloxacin is widely used in scientific research, including:
Chemistry: As a reference standard in analytical chemistry for the identification and quantification of Levofloxacin derivatives.
Biology: In studies investigating the biological activity and metabolism of fluoroquinolone antibiotics.
Medicine: Research on the pharmacokinetics and pharmacodynamics of Levofloxacin derivatives.
Industry: Quality control and validation of analytical methods in pharmaceutical manufacturing.
Wirkmechanismus
Target of Action
The primary targets of N,N’-Desethylene-N,N’-diformyl Levofloxacin, also known as Levofloxacin Diformyl Impurity, are two key bacterial enzymes: DNA gyrase and topoisomerase IV . These targets are type II topoisomerases, but they have unique functions within the bacterial cell .
Mode of Action
N,N’-Desethylene-N,N’-diformyl Levofloxacin exerts its antimicrobial activity by inhibiting these two key bacterial enzymes . The inhibition of these enzymes likely occurs via complexation with the topoisomerase enzymes . The end result is a blockade of DNA replication, thus inhibiting cell division and resulting in cell death .
Biochemical Pathways
The affected biochemical pathway is the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, N,N’-Desethylene-N,N’-diformyl Levofloxacin prevents the relaxation of supercoiled DNA and promotes the breakage of DNA strands . This disrupts the normal cell division process, leading to bacterial cell death .
Pharmacokinetics
The parent compound, levofloxacin, is known to be rapidly and completely absorbed, with a bioavailability approaching 100% . It is widely distributed in the body, and approximately 80% of Levofloxacin is eliminated as unchanged drug in the urine through glomerular filtration and tubular secretion
Result of Action
The molecular and cellular effects of N,N’-Desethylene-N,N’-diformyl Levofloxacin’s action include the inhibition of DNA replication, disruption of normal bacterial cell division processes, and ultimately, bacterial cell death .
Action Environment
The action, efficacy, and stability of N,N’-Desethylene-N,N’-diformyl Levofloxacin can be influenced by various environmental factors. For instance, the presence of other drugs can affect its pharmacokinetics and pharmacodynamics . Additionally, factors such as pH, temperature, and the presence of other substances can potentially affect the stability and activity of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Desethylene-N,N’-diformyl Levofloxacin involves multiple steps, starting from Levofloxacin. The process typically includes:
Formylation: Introduction of formyl groups to the Levofloxacin molecule.
Desethylation: Removal of ethylene groups from the molecule.
The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of N,N’-Desethylene-N,N’-diformyl Levofloxacin follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Desethylene-N,N’-diformyl Levofloxacin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The formyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Levofloxacin: The parent compound, widely used as an antibiotic.
Ofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Ciprofloxacin: A fluoroquinolone antibiotic with a broader spectrum of activity.
Uniqueness
N,N’-Desethylene-N,N’-diformyl Levofloxacin is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar antibiotics .
Eigenschaften
IUPAC Name |
(2S)-7-fluoro-6-[formyl-[2-[formyl(methyl)amino]ethyl]amino]-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O6/c1-10-7-28-17-14-11(16(25)12(18(26)27)6-22(10)14)5-13(19)15(17)21(9-24)4-3-20(2)8-23/h5-6,8-10H,3-4,7H2,1-2H3,(H,26,27)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOKHJLTWLBPPN-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N(CCN(C)C=O)C=O)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N(CCN(C)C=O)C=O)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747525 | |
| Record name | (3S)-9-Fluoro-10-(formyl{2-[formyl(methyl)amino]ethyl}amino)-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151377-74-1 | |
| Record name | (3S)-9-Fluoro-10-(formyl{2-[formyl(methyl)amino]ethyl}amino)-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



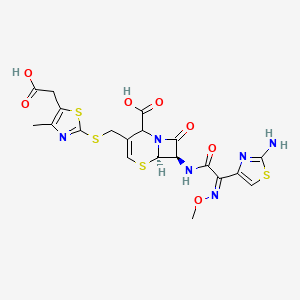
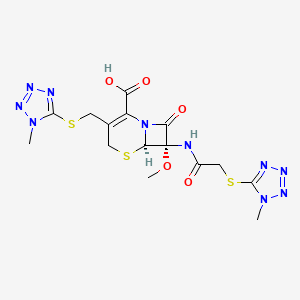

![Diphenylmethyl (6R)-3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601321.png)

